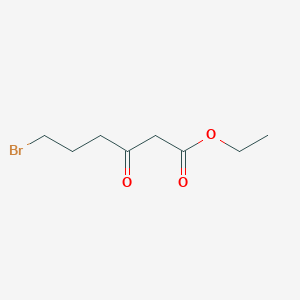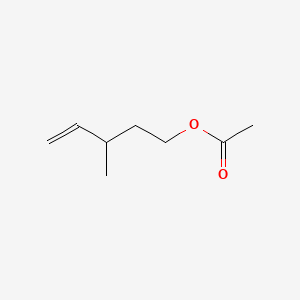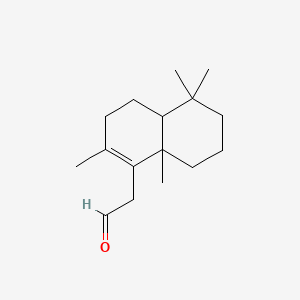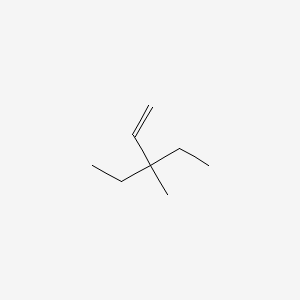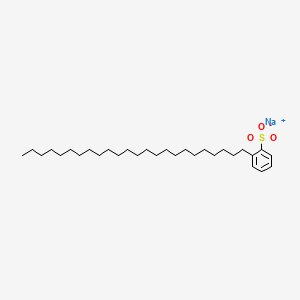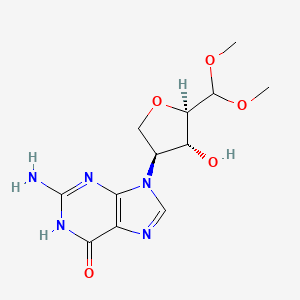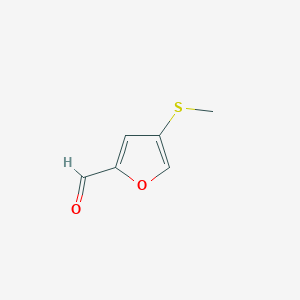
2-Furancarboxaldehyde, 4-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, 4-(methylthio)-, also known as 4-(methylthio)furan-2-carbaldehyde, is a heterocyclic organic compound with the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a formyl group (-CHO) and a methylthio group (-SCH3) attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxaldehyde, 4-(methylthio)- may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxaldehyde, 4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-furancarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 4-(methylthio)furan-2-methanol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Furancarboxylic acid
Reduction: 4-(methylthio)furan-2-methanol
Substitution: Various substituted furan derivatives
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, 4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, 4-(methylthio)- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methylthio group may contribute to the compound’s reactivity and biological activity by participating in redox reactions and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxaldehyde:
5-Hydroxymethyl-2-furancarboxaldehyde:
Uniqueness
2-Furancarboxaldehyde, 4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H6O2S |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
4-methylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c1-9-6-2-5(3-7)8-4-6/h2-4H,1H3 |
InChI-Schlüssel |
SACDCHFMOVFYKT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=COC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
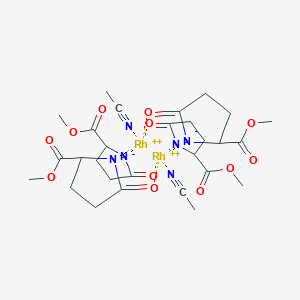
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
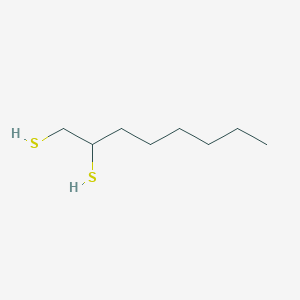
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
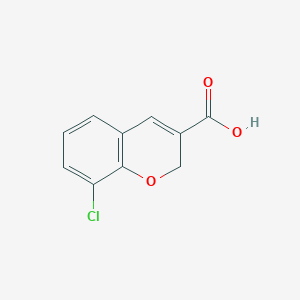
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
